molecular formula C12H16BrNO B5822019 N-(4-bromophenyl)-2-ethylbutanamide

N-(4-bromophenyl)-2-ethylbutanamide

Cat. No.: B5822019
M. Wt: 270.17 g/mol
InChI Key: KUKNAIUOAFMFQK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-ethylbutanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-ethylbutanamide typically involves the reaction of 4-bromoaniline with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromoaniline+2-ethylbutanoyl chlorideThis compound+HCl\text{4-bromoaniline} + \text{2-ethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromoaniline+2-ethylbutanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the amide can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in the presence of a catalyst like copper(I) iodide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(4-substituted phenyl)-2-ethylbutanamides.

    Oxidation: Formation of 4-bromobenzoic acid derivatives.

    Reduction: Formation of N-(4-bromophenyl)-2-ethylbutylamine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-ethylbutanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom can enhance its binding affinity to certain molecular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-bromophenyl)propionamide
  • N-(4-bromophenyl)butanamide

Uniqueness

N-(4-bromophenyl)-2-ethylbutanamide is unique due to the presence of the 2-ethyl substituent on the butanamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-9(4-2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKNAIUOAFMFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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